molecular formula C19H27N5O4. HCl B195035 Alfuzosin Hydrochloride CAS No. 81403-68-1

Alfuzosin Hydrochloride

Cat. No. B195035
CAS RN: 81403-68-1
M. Wt: 425.9 g/mol
InChI Key: YTNKWDJILNVLGX-UHFFFAOYSA-N
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Patent
US08716476B2

Procedure details

In an embodiment, the process involves reacting a solution of compound (VI) or (VII) with diamine compound (V) or vice versa in a solvent at a suitable temperature to yield alfuzosin. After completion of reaction, the mixture may be basified, extracted in a suitable solvent, neutralized, washed with water and dried. Alternatively, the solvent may be evaporated partially or completely to provide a residue or solution of alfuzosin base in a solvent. In a preferred embodiment, the residue of alfuzosin is dissolved in methanol and acidified with hydrochloric acid either as gas or as an aqueous solution or as alcoholic solution to yield alfuzosin hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]([C:15]1[N:24]=[C:23]([NH2:25])[C:22]2[C:17](=[CH:18][C:19]([O:28][CH3:29])=[C:20]([O:26][CH3:27])[CH:21]=2)[N:16]=1)[CH2:4][CH2:5][CH2:6][NH:7][C:8]([CH:10]1[O:14][CH2:13][CH2:12][CH2:11]1)=[O:9]>CO>[CH3:2][N:3]([C:15]1[N:24]=[C:23]([NH2:25])[C:22]2[C:17](=[CH:18][C:19]([O:28][CH3:29])=[C:20]([O:26][CH3:27])[CH:21]=2)[N:16]=1)[CH2:4][CH2:5][CH2:6][NH:7][C:8]([CH:10]1[O:14][CH2:13][CH2:12][CH2:11]1)=[O:9].[ClH:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.